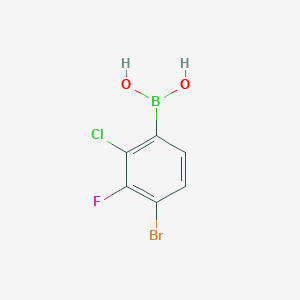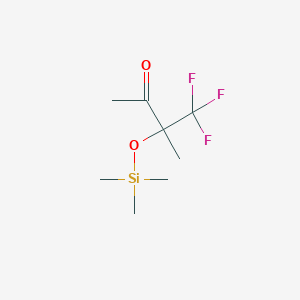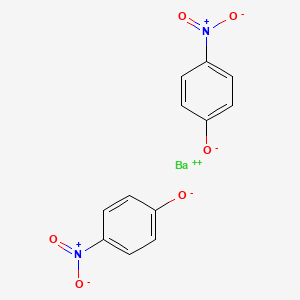
dichloromercury;1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromercury;1H-pyridin-2-one is a compound that combines the properties of dichloromercury and 1H-pyridin-2-one. Dichloromercury is a mercury compound with two chlorine atoms, while 1H-pyridin-2-one is a heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloromercury;1H-pyridin-2-one typically involves the reaction of mercury(II) chloride with 1H-pyridin-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Safety measures are strictly followed due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromercury;1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and modified pyridin-2-one derivatives.
Reduction: Reduction reactions can convert dichloromercury to elemental mercury and other reduced forms of pyridin-2-one.
Substitution: The chlorine atoms in dichloromercury can be substituted with other halogens or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, dichloromercury;1H-pyridin-2-one is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets are explored to develop new drugs and treatments.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics and functionalities.
Mécanisme D'action
The mechanism of action of dichloromercury;1H-pyridin-2-one involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dichloromercury;1H-pyridin-2-one include:
Mercury(II) chloride: A simple mercury compound with two chlorine atoms.
1H-pyridin-2-one: A heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring.
Dichloromercury;1H-pyridin-4-one: A similar compound with the pyridinone ring substituted at a different position.
Uniqueness
This compound is unique due to its combination of mercury and pyridinone properties. This combination results in distinct chemical reactivity and biological interactions, making it a valuable compound for various scientific applications.
Propriétés
IUPAC Name |
dichloromercury;1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.2ClH.Hg/c7-5-3-1-2-4-6-5;;;/h1-4H,(H,6,7);2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHEPBOVDKMGH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2HgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[Tyr8] Substance P](/img/structure/B8117931.png)



![(8R)-8-ethyl-4-methyl-2-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B8117956.png)









